tert-Butyl (1,1-dioxidothietan-3-yl)carbamate

Physicochemical properties Lipophilicity optimization Medicinal chemistry

This Boc-protected 3-aminothietane 1,1-dioxide (CAS 1332628-90-6) delivers a conformationally restricted four-membered sulfone core that reduces LogP by ~3.6 units versus cyclobutane while preserving ring geometry. Ideal for PROTAC linker construction and lead optimization where cyclobutyl amines suffer from excessive lipophilicity (core LogP -1.33 vs +2.26). The 1,1-dioxide motif has been validated in patent compounds achieving IC₅₀ values of 18 nM (DGAT2) and 2 nM (EZH2). The Boc-protected amine enables orthogonal deprotection for rapid SAR diversification. Standard purity ≥98%; ship ambient.

Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
CAS No. 1332628-90-6
Cat. No. B1410300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1,1-dioxidothietan-3-yl)carbamate
CAS1332628-90-6
Molecular FormulaC8H15NO4S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CS(=O)(=O)C1
InChIInChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-6-4-14(11,12)5-6/h6H,4-5H2,1-3H3,(H,9,10)
InChIKeyWGLOHRRCJKFLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1,1-dioxidothietan-3-yl)carbamate (CAS 1332628-90-6) Procurement & Differentiation Guide


tert-Butyl (1,1-dioxidothietan-3-yl)carbamate (CAS 1332628-90-6) is a Boc-protected 3-aminothietane-1,1-dioxide building block with molecular formula C₈H₁₅NO₄S and molecular weight 221.27 g/mol . The compound combines a strained four-membered thietane ring oxidized to the sulfone (1,1-dioxide) state with a tert-butoxycarbonyl (Boc)-protected primary amine at the 3-position . Thietane dioxides represent the smallest cyclic sulfone motif and serve as heterocyclic analogues of cyclobutane, offering distinct physicochemical properties increasingly exploited in medicinal chemistry and targeted protein degradation [1].

Why Generic Substitution of tert-Butyl (1,1-dioxidothietan-3-yl)carbamate Fails


Substituting tert-butyl (1,1-dioxidothietan-3-yl)carbamate with structurally similar building blocks—such as non-oxidized thietanes, cyclobutyl amines, or acyclic sulfonamides—introduces measurable differences in lipophilicity, molecular geometry, and hydrogen-bonding capacity that directly impact downstream compound properties. The 1,1-dioxide oxidation state is essential: non-oxidized thietanes exhibit significantly different LogP values and metabolic stability profiles . Furthermore, the four-membered thietane dioxide ring imposes distinct conformational constraints compared to larger cyclic sulfones (e.g., thiolane dioxides, thiane dioxides) or acyclic sulfonamide linkers [1]. These structural nuances translate to altered ternary complex formation in PROTACs, divergent pharmacokinetic behavior, and non-interchangeable biological activity [2].

Quantitative Differentiation Evidence for tert-Butyl (1,1-dioxidothietan-3-yl)carbamate


Lipophilicity Reduction: Thietane Dioxide vs. Cyclobutane Core Comparison

Thietane-1,1-dioxide reduces lipophilicity compared to its all-carbon analogue cyclobutane. Thietane-1,1-dioxide has a measured ACD/LogP of -1.33, while cyclobutane has an ACD/LogP of 2.26, representing a LogP reduction of 3.59 units . This substantial lipophilicity decrease occurs while only modestly increasing molecular size, making the thietane dioxide motif advantageous for improving aqueous solubility and reducing non-specific binding .

Physicochemical properties Lipophilicity optimization Medicinal chemistry

Small Polar Motif Advantage: Thietane Dioxide vs. Larger Cyclic Sulfones

Thietane dioxides, as four-membered heterocycles, offer a distinct steric and conformational profile compared to larger cyclic sulfones (five-membered thiolane dioxides or six-membered thiane dioxides). The 1,1-dioxidothietan-3-yl moiety introduces a compact polar sulfone group within a constrained four-membered ring, providing a balance of rigidity and modest molecular volume increase . This small polar motif has been shown to exert important influence on both activity and physicochemical properties in medicinal chemistry applications [1].

Conformational restriction Linker design PROTAC optimization

Potency Evidence: DGAT2 Inhibition by 1,1-Dioxidothietan-Containing Compound

In a US patent (US11787810, Example 63), a compound containing the 1,1-dioxidothietan-3-yl scaffold demonstrated IC₅₀ = 18 nM against human diacylglycerol O-acyltransferase 2 (DGAT2) [1]. This value reflects the activity of a fully elaborated drug-like molecule rather than the building block itself, but establishes that the 1,1-dioxidothietan motif is compatible with high-potency target engagement when properly incorporated into a larger pharmacophore [2].

Metabolic disease DGAT2 inhibitor Enzyme inhibition

Potency Evidence: EZH2 Inhibition by 1,1-Dioxidothietan-Containing Compound

In a US patent (US10266542, Example 18), a compound incorporating the 1,1-dioxidothietan-3-yl scaffold demonstrated IC₅₀ = 2 nM against human histone-lysine N-methyltransferase EZH2 [1]. This sub-nanomolar potency further confirms that the 1,1-dioxidothietan motif is compatible with high-affinity target binding and has been successfully deployed in advanced drug discovery programs targeting epigenetic enzymes [2].

Epigenetics EZH2 inhibitor Oncology

High-Value Application Scenarios for tert-Butyl (1,1-dioxidothietan-3-yl)carbamate


PROTAC Linker Development Requiring Reduced Lipophilicity and Conformational Restriction

The thietane dioxide core reduces LogP by approximately 3.6 units relative to cyclobutane while providing a conformationally restricted four-membered ring . tert-Butyl (1,1-dioxidothietan-3-yl)carbamate serves as an ideal starting material for constructing PROTAC linkers that require balanced hydrophilicity and defined spatial geometry. The Boc-protected amine at the 3-position enables orthogonal deprotection and subsequent coupling to E3 ligase ligands or POI-targeting warheads, while the sulfone moiety contributes favorable hydrogen-bond acceptor capacity [1].

Medicinal Chemistry Programs Targeting DGAT2 or EZH2

The 1,1-dioxidothietan-3-yl scaffold has been successfully incorporated into compounds achieving IC₅₀ values of 18 nM (DGAT2) and 2 nM (EZH2) in patent literature [2][3]. tert-Butyl (1,1-dioxidothietan-3-yl)carbamate provides direct synthetic access to this validated pharmacophoric motif. The Boc-protected amine allows for straightforward diversification via deprotection and subsequent functionalization, enabling rapid analog generation around the thietane dioxide core for structure-activity relationship studies in metabolic disease or oncology programs.

Lipophilicity Optimization of Lead Compounds Containing Cyclobutyl Amine Motifs

For drug discovery programs where a cyclobutyl amine scaffold exhibits excessive lipophilicity (LogP ~2.26), replacement with the 1,1-dioxidothietan-3-yl amine motif (core LogP -1.33) offers a strategy to improve aqueous solubility and reduce non-specific binding while preserving the four-membered ring geometry . tert-Butyl (1,1-dioxidothietan-3-yl)carbamate provides the Boc-protected amine ready for incorporation into lead compounds undergoing physicochemical property optimization.

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